Phosphonate

描述

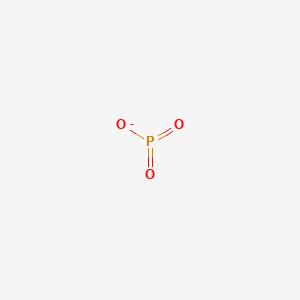

Structure

3D Structure

属性

InChI |

InChI=1S/HO3P/c1-4(2)3/h(H,1,2,3)/p-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZVMMHDMIWARA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3P- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50422536 | |

| Record name | Phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.972 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60118-28-7 | |

| Record name | Phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Novel Phosphonate Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonates, organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond, are of paramount importance in medicinal chemistry and drug development. Their structural analogy to phosphates and carboxylates allows them to act as effective mimics in biological systems, leading to applications as enzyme inhibitors, antiviral agents, and drugs for bone-related diseases.[1][2] The stability of the C-P bond to enzymatic and chemical hydrolysis, compared to the phosphate (B84403) P-O-C linkage, imparts favorable pharmacokinetic properties to phosphonate-containing drugs.[1] This guide provides an in-depth overview of key and novel methods for this compound synthesis, complete with detailed experimental protocols, comparative data, and a visualization of a key signaling pathway targeted by this compound drugs.

Core Synthesis Methodologies

The formation of the C-P bond is the cornerstone of this compound synthesis. Several classical and modern methods are employed, each with its own advantages and substrate scope.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction, a cornerstone of C-P bond formation, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl alkylthis compound.[3][4][5] This reaction is widely utilized for preparing this compound esters that can be further used in other reactions, such as the Horner-Wadsworth-Emmons olefination.[5]

Recent Advances:

Modern variations of the Michaelis-Arbuzov reaction have been developed to improve reaction conditions and expand its applicability.

-

Lewis Acid Catalysis: The use of Lewis acids, such as zinc bromide (ZnBr₂), can facilitate the reaction at room temperature, avoiding the high temperatures required in the classical protocol.[6][7]

-

Alcohol-Based Variants: An environmentally benign approach utilizes alcohols instead of alkyl halides in the presence of a catalyst like tetrabutylammonium (B224687) iodide (n-Bu₄NI).[8][9]

-

Photochemical Methods: Photo-assisted Michaelis-Arbuzov reactions enable the synthesis of arylphosphonates using a photo-active catalyst.[3]

Quantitative Data Summary: Michaelis-Arbuzov Reaction

| Entry | Alkyl Halide/Alcohol | Phosphite | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzyl (B1604629) bromide | Triethyl phosphite | None | Neat | 150-160 | 2-4 | High | [6] |

| 2 | Benzyl bromide | Triethyl phosphite | ZnBr₂ (0.2 eq) | Dichloromethane | Room Temp | 1 | High | [6] |

| 3 | Benzyl alcohol | Triethyl phosphite | n-Bu₄NI (10 mol%) | Neat | 125 | 4 | 90 | [10][11] |

| 4 | 4-Methoxybenzyl alcohol | Triethyl phosphite | n-Bu₄NI (2 mol%) | Neat | 125 | 24 | >99 | [11] |

| 5 | Aryl Iodide | Triaryl Phosphite | Pd(OAc)₂ | Water | N/A | N/A | Good | [5] |

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes from stabilized this compound carbanions and aldehydes or ketones.[12][13] It typically favors the formation of (E)-alkenes.[13][14]

Stereoselective Variants:

-

Still-Gennari Olefination: This modification utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-coordinating base (e.g., KHMDS) and a crown ether at low temperatures to favor the formation of (Z)-alkenes.[15][16][17]

Quantitative Data Summary: Horner-Wadsworth-Emmons Reaction

| Entry | Aldehyde | This compound Reagent | Base/Additive | Solvent | Temp (°C) | Yield (%) | E/Z Ratio | Reference |

| 1 | p-Tolualdehyde | Diethyl phosphonoacetate | NaH | THF | Room Temp | High | E-favored | [15] |

| 2 | Benzaldehyde | Ethyl (diphenylphosphono)acetate | NaH | THF | 0 | 91 | 6:94 | [12] |

| 3 | Octanal | Ethyl (diphenylphosphono)propionate | NaH | THF | 0 | 99 | 1:99 | [12] |

| 4 | p-Tolualdehyde (Still-Gennari) | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)this compound | KHMDS/18-crown-6 (B118740) | THF | -78 to RT | 78 | 1:15.5 | |

| 5 | Benzaldehyde (Modified Still-Gennari) | Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 | 94 | 3:97 | [16] |

Catalytic C-P Bond Formation: The Hirao Reaction

The Hirao reaction is a palladium-catalyzed cross-coupling of aryl or vinyl halides with H-phosphonates to form aryl- or vinylphosphonates.[18] This method has been improved to be more efficient and environmentally friendly.

Recent Advances:

-

Ligand and Catalyst Development: The use of bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) with a Pd(II) precursor such as Pd(OAc)₂ has been shown to improve yields and substrate scope.[18][19]

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often without the need for traditional phosphine (B1218219) ligands.[20]

-

Room Temperature Conditions: The development of catalytic systems using ligands like DPEPhos has enabled the Hirao reaction to proceed at room temperature.[21]

Quantitative Data Summary: Hirao Reaction

| Entry | Aryl Halide | Phosphite | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Chloropyrazine | Diethyl phosphite | Pd(OAc)₂/dppf | Et₃N | CH₃CN | Reflux | 24 | 67 | [18] |

| 2 | 4-Bromopyridine HCl | Diisopropyl phosphite | Pd(OAc)₂/dppf | DIPEA | DMF | 110 | 24 | 70 | [18] |

| 3 | Bromobenzene | Diethyl phosphite | Pd(OAc)₂ | Et₃N | Neat (MW) | 150 | 0.08 | 93 | [2] |

| 4 | 4-Bromoacetophenone | Diethyl phosphite | Pd(OAc)₂ | Et₃N | Neat (MW) | 175 | 0.25 | 92 | [2] |

| 5 | Iodobenzene | Silver diethyl phosphite | Pd(OAc)₂/DPEPhos | - | THF | 25 | 1 | 91 | [21] |

Asymmetric this compound Synthesis

The synthesis of chiral phosphonates is of great interest due to the stereospecificity of many biological targets.[1] Key asymmetric methods include:

-

Phospha-Michael Addition: The conjugate addition of H-phosphonates to α,β-unsaturated compounds. This reaction can be catalyzed by various means, including lipases for a green chemistry approach.[22][23][24]

-

Phospha-Mannich (Kabachnik-Fields) Reaction: A three-component reaction between an amine, a carbonyl compound, and a dialkyl phosphite to produce α-aminophosphonates.[4][21][25][26] Enantioselective variants often employ chiral catalysts.[4]

Quantitative Data Summary: Phospha-Michael and Kabachnik-Fields Reactions

| Entry | Reaction Type | Substrates | Catalyst/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | Phospha-Michael | β-nitrostyrene, biphenylphosphine oxide | Novozym 435 (lipase) | EtOH | Room Temp | 2h | 94 | [23] |

| 2 | Phospha-Michael | Benzylidene malononitrile, diisopropyl phosphite | DMAP·HSac (5 mol%) | Solvent-free | 80 | 1h | >99 | [14] |

| 3 | Kabachnik-Fields | Benzaldehyde, Aniline (B41778), Diethyl phosphite | Oxalic acid | Neat (MW) | - | 15 min | 98 | [25] |

| 4 | Kabachnik-Fields | 4-Chlorobenzaldehyde, Aniline, Dimethyl phosphite | Orange Peel Powder | Ethanol | Reflux | 25 min | 95 | [27] |

| 5 | Kabachnik-Fields | Benzaldehyde, Cyclohexylamine, Diethyl phosphite | Supramolecular polymer | Neat | 60 | 12h | 98 | [25] |

Experimental Protocols

Protocol 1: Classical Michaelis-Arbuzov Synthesis of Diethyl Benzylthis compound[6]

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).

-

Reaction: Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylthis compound is a colorless oil.

Protocol 2: Still-Gennari Olefination for Z-Alkene Synthesis[15]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 mmol) and dissolve it in anhydrous tetrahydrofuran (B95107) (THF, 10 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF or toluene) dropwise to the cooled solution.

-

This compound Addition: Add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol) dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

-

Aldehyde Addition: Add a solution of the aldehyde (1.0 mmol) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the Z-alkene.

Protocol 3: Hirao Reaction for Aryl this compound Synthesis[19]

-

Preparation: To a reaction vessel, add the aryl halide (1.0 equiv), dialkyl phosphite (1.2 equiv), and the base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine, 1.5 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ , 1 mol%) and the ligand (e.g., dppf, 1.1 mol%).

-

Solvent: Add the appropriate solvent (e.g., acetonitrile (B52724) or DMF).

-

Reaction: Heat the reaction mixture at reflux (for acetonitrile) or 110 °C (for DMF) under a nitrogen atmosphere for 24 hours.

-

Workup and Purification: After cooling, the reaction mixture is typically subjected to an aqueous workup, extraction with an organic solvent, and purification by column chromatography to yield the desired aryl this compound.

Protocol 4: Kabachnik-Fields Synthesis of α-Aminophosphonates[28]

-

Preparation: In a suitable flask, mix the aromatic aldehyde (1 mmol), aniline (1 mmol), and dimethyl phosphite (1.2 mmol) in ethanol.

-

Catalyst Addition: Add orange peel powder (10 wt%) as a natural catalyst.

-

Reaction: Reflux the reaction mixture.

-

Monitoring: Monitor the progress of the reaction by TLC.

-

Workup: After completion, evaporate the ethanol. Pour the reaction mixture into ice-cold water and filter.

-

Purification: Purify the resulting solid by recrystallization from ethanol.

Mandatory Visualization: Signaling Pathway Inhibition

Nitrogen-containing bisphosphonates (N-BPs) are a class of this compound drugs widely used to treat bone disorders like osteoporosis. Their mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This pathway is crucial for the production of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are essential for osteoclast function and survival.[6][28][29]

Caption: Inhibition of the Mevalonate Pathway by Nitrogen-Containing Bisphosphonates.

Conclusion

The synthesis of phosphonates is a dynamic field of research, driven by the significant therapeutic potential of this class of compounds. While classical methods like the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions remain central to this compound chemistry, recent innovations have introduced milder, more efficient, and highly stereoselective protocols. The development of novel catalytic systems, including metal-based and organocatalysts, has expanded the synthetic toolbox, enabling the construction of complex this compound derivatives with high precision. For researchers in drug discovery, a thorough understanding of these synthetic methodologies is crucial for the design and development of next-generation this compound-based therapeutics. The continued exploration of new synthetic strategies will undoubtedly lead to the discovery of novel this compound compounds with enhanced biological activity and improved pharmacological profiles.

References

- 1. Frontiers | this compound and Bisthis compound Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Using the phospha-Michael reaction for making phosphonium phenolate zwitterions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Phospha-Michael additions to activated internal alkenes: steric and electronic effects. | Sigma-Aldrich [sigmaaldrich.com]

- 21. Kabachnik-Fields Reaction [organic-chemistry.org]

- 22. Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions [mdpi.com]

- 23. Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.rsc.org [pubs.rsc.org]

- 25. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Phosphonate Derivatives

For Immediate Release

In a significant stride forward for medicinal chemistry and drug development, researchers have unveiled a new class of phosphonate derivatives with potent and diverse biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and mechanisms of action of these promising compounds, offering a valuable resource for scientists and researchers in the field. The unique carbon-phosphorus bond in these molecules allows them to mimic essential phosphate (B84403) and carboxylate metabolites, underpinning their broad therapeutic potential.[1][2]

This compound and phosphinate compounds, both naturally occurring and synthetic, have already given rise to major therapeutic and agricultural agents, including the antibiotic fosfomycin, the antiviral tenofovir, and the herbicide glyphosate.[1][2] The newly synthesized derivatives are poised to expand this impressive portfolio, with potential applications as antimicrobials, immunomodulators, and even targeted protein degradation agents.[1][2]

Synthesis and Characterization: Paving the Way for Novel Compounds

The synthesis of these novel this compound derivatives has been achieved through various efficient and versatile methods. Key among these are the Michaelis-Arbuzov reaction, the Kabachnik-Fields three-component reaction, and innovative one-pot protocols.[3][4][5] These methodologies allow for the creation of a diverse library of α-aminophosphonates, α-hydroxyalkylphosphonates, and other derivatives containing various heterocyclic moieties such as pyrimidinyl, pyridyl, and 1,2,3-triazole rings.[6][7][8]

A notable advancement is the development of a mild, one-flask protocol for the direct conversion of benzylic alcohols to diethyl benzylthis compound esters, a method that has proven successful for a wide range of substrates.[9] Furthermore, ultrasound-assisted synthesis has emerged as a rapid and convenient approach, leading to high yields of α-aminothis compound analogues.[3]

The structural integrity and purity of these newly synthesized compounds have been rigorously confirmed through a battery of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ³¹P NMR), and Mass Spectrometry (MS).[3][6][7][8] In some cases, single-crystal X-ray diffraction has provided definitive structural elucidation.[7][8]

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis, purification, and characterization of novel this compound derivatives.

Biological Activities and Mechanisms of Action

Preliminary bioassays have revealed that these novel this compound derivatives exhibit a wide spectrum of biological activities. Several compounds have demonstrated significant herbicidal and moderate fungicidal properties.[7][8] In the realm of human health, new aminophosphonates have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's.[10]

The mechanism of action for many of these phosphonates involves the inhibition of crucial enzymes.[10] For instance, in the case of serine esterases like AChE, the this compound moiety phosphorylates a serine residue in the enzyme's active site, leading to its inactivation.[10] This is achieved through a nucleophilic attack of the serine's hydroxyl group on the phosphorus atom of the this compound, forming a stable covalent bond.[10]

Signaling Pathway: Inhibition of Acetylcholinesterase

Caption: The mechanism of acetylcholinesterase inhibition by novel this compound derivatives.

Quantitative Data Summary

The following tables summarize the quantitative data from the synthesis and biological evaluation of representative novel this compound derivatives.

| Compound ID | Synthesis Method | Reaction Time (h) | Yield (%) | Reference |

| I | Lewis acid catalyzed Mannich-type reaction | 10-15 | 75-92 | [6] |

| 8a-c | Three-step method including Arbuzov reaction | Not specified | 71-84 | [10] |

| 5a-h | Multi-step synthesis from 2-chloro-5-(chloromethyl)-pyridine | Not specified | 65-85 | [7][8] |

| 3a-3h | Ultrasound-assisted Kabachnik-Fields condensation | 0.17-0.25 | 85-95 | [3] |

| Compound ID | Target Enzyme | IC₅₀ (µM) | Biological Activity | Reference |

| 8a | Acetylcholinesterase (AChE) | 1.215 | Enzyme Inhibition | [10] |

| 9a-c | Acetylcholinesterase (AChE) | >100 | Low Inhibition | [10] |

| 10a-c | Acetylcholinesterase (AChE) | >100 | Low Inhibition | [10] |

| Various | Various Fungal Strains | Not specified | Antifungal | [3] |

| Various | Various Weed Species | Not specified | Herbicidal | [6][7][8] |

Detailed Experimental Protocols

General Procedure for the Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)

A mixture of an amine (3 mmol), a dialkyl or diphenyl phosphite (3 mmol), a substituted benzaldehyde (B42025) (3.3 mmol), and a catalytic amount of anhydrous Mg(ClO₄)₂ (0.15 mmol) in anhydrous acetonitrile (B52724) (5 mL) is stirred at 50-60 °C.[6] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system to afford the pure α-aminothis compound derivative.

Acetylcholinesterase Inhibition Assay

The inhibitory activity of the synthesized compounds against acetylcholinesterase is determined using a modified Ellman's method. The assay is typically performed in a 96-well microplate. A solution of the enzyme in phosphate buffer is incubated with various concentrations of the inhibitor for a specific period. The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine (B1193921) iodide, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength due to the formation of the yellow 5-thio-2-nitrobenzoate anion. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

This guide underscores the significant potential of novel this compound derivatives in the development of new therapeutic and agrochemical agents. The versatility in their synthesis and the breadth of their biological activities open up exciting new avenues for research and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in natural and synthetic this compound therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Research Portal [iro.uiowa.edu]

- 10. Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru) | MDPI [mdpi.com]

The Core Mechanisms of Action of Phosphonates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phosphonates, a versatile class of organophosphorus compounds, have garnered significant attention in medicinal chemistry and agrochemistry due to their potent and diverse biological activities. Characterized by a stable carbon-phosphorus (C-P) bond, they serve as effective mimics of natural phosphates, enabling them to act as inhibitors of a wide range of enzymes. This technical guide delves into the core mechanisms of action of phosphonates, providing a comprehensive overview of their interactions with key biological targets, quantitative data on their inhibitory activities, detailed experimental protocols for their study, and visualizations of the signaling pathways they modulate.

Phosphonates as Enzyme Inhibitors: A Multifaceted Approach

The inhibitory action of phosphonates stems from their structural similarity to the transition states of enzymatic reactions or their ability to act as stable isosteres of natural phosphate (B84403) substrates. This allows them to bind tightly to the active sites of enzymes, disrupting their catalytic function. The primary mechanisms of phosphonate-mediated enzyme inhibition include:

-

Transition-State Analogs: Many enzymatic reactions, particularly those involving hydrolysis, proceed through a transient, high-energy tetrahedral transition state. Phosphonates, with their tetrahedral phosphorus center, can effectively mimic this transition state, binding to the enzyme with high affinity and blocking the progression of the reaction.[1][2] This mechanism is particularly relevant for the inhibition of proteases and esterases.

-

Isosteric Mimics of Phosphates: The this compound moiety can act as a stable bioisostere of the phosphate group found in many biological substrates.[1][3] Unlike phosphate esters, the C-P bond in phosphonates is resistant to enzymatic cleavage.[1] This stability allows them to act as competitive inhibitors of enzymes that process phosphorylated substrates, such as kinases and phosphatases.

Key Signaling Pathways Targeted by Phosphonates

Two of the most well-characterized examples of this compound-mediated pathway inhibition are the targeting of the mevalonate (B85504) pathway by bisphosphonates and the shikimate pathway by the herbicide glyphosate.

Inhibition of the Mevalonate Pathway by Bisphosphonates

Nitrogen-containing bisphosphonates (N-BPs) are a class of drugs widely used in the treatment of bone resorption disorders like osteoporosis.[4][5] Their primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3][4][6] This pathway is essential for the production of isoprenoid lipids, which are required for the post-translational modification (prenylation) of small GTP-binding proteins crucial for osteoclast function and survival.[7] By inhibiting FPPS, N-BPs disrupt these processes, leading to osteoclast apoptosis and a reduction in bone resorption.[5][7]

Inhibition of the Shikimate Pathway by Glyphosate

Glyphosate, the active ingredient in many broad-spectrum herbicides, targets the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants and microorganisms but is absent in animals.[8][9][10] Glyphosate specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[8][11] It acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (B93156) (PEP).[11] This inhibition leads to the accumulation of shikimate and a deficiency in aromatic amino acids, ultimately causing plant death.[8][11]

Quantitative Data on this compound Inhibitors

The potency of this compound inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize key quantitative data for various this compound inhibitors against their respective enzyme targets.

Table 1: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by Bisphosphonates

| Compound | Target Organism | IC50 (nM) | Reference |

| Zoledronate | Human | 4.1 | [4] |

| Risedronate | Human | - | - |

| Alendronate | Human | - | - |

| Pamidronate | Human | - | - |

| Ibandronate | Human | - | - |

| BPH-6 | Leishmania donovani | 5400 | [12] |

| Compound 7 | Human | 1800 | [12] |

Table 2: Inhibition of 5-Enolpyruvylshikimate-3-Phosphate Synthase (EPSPS) by Glyphosate

| Compound | Target Organism | Ki (µM) | Inhibition Type | Reference |

| Glyphosate | Neurospora crassa | 1.1 | Competitive with PEP | [13] |

| Glyphosate | Escherichia coli | - | Competitive with PEP | [14] |

| N-amino-glyphosate | Escherichia coli | - | Potent analog inhibitor | [14] |

Table 3: Inhibition of Other Enzymes by Phosphonates

| Compound | Enzyme Target | Target Organism/Cell Line | IC50 / Ki | Reference |

| (Naphth-2-yl) difluoromethylphosphonic acid | PTP-1B | Human | IC50: 40-50 µM | [8][11] |

| (Napthy-1-yl) difluoromethylphosphonic acid | PTP-1B | Human | IC50: 40-50 µM | [8][11] |

| Various aryl-containing phosphonates | PP-2A | - | IC50: 45-50 µM (most potent) | [8][11] |

| This compound analogue 9 | Glutamine Synthetase | Escherichia coli | Ki: 75 µM | [15] |

| 6-Phosphonomethylpyridine-2-carboxylates (PMPCs) | Metallo-β-lactamases (NDM-1) | - | Ki: 34-74 nM | [16] |

| HDP-CDV (Brincidofovir) | SV40 DNA replication | in vitro | IC50: 13.3 µM | [17] |

| CDV-PP | SV40 DNA replication | in vitro | IC50: 280 µM | [17] |

| ECP-AZT | HIV-1 replication | Infected cell cultures | IC50: ~1 µM | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of phosphonates.

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. cohesionbio.com [cohesionbio.com]

- 4. Glutamine Synthetase Activity Assay Kit (Colorimetric) | Abcam [abcam.com]

- 5. Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphotyrosine Isosteres: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Micromethod for phosphonoformate inhibition assay of hepatitis B viral DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Design and synthesis of this compound inhibitors of glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Alkoxylalkyl Esters of Nucleotide Analogs Inhibit Polyomavirus DNA Replication and Large T Antigen Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of human immunodeficiency virus type 1 replication by phosphonoformate esters of 3'-azido-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Natural World of Phosphonates: A Technical Guide for Researchers

Abstract

Phosphonates, organophosphorus compounds characterized by a highly stable carbon-phosphorus (C-P) bond, are a fascinating and functionally diverse class of natural products. Their structural similarity to phosphate (B84403) esters and carboxylates allows them to act as potent mimics and inhibitors of key metabolic enzymes, leading to a wide array of biological activities. This technical guide provides an in-depth exploration of the natural sources of phosphonate compounds, detailing their prevalence, biosynthesis, and the experimental methodologies used for their discovery and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique class of biomolecules.

Introduction: The Significance of the C-P Bond in Nature

The discovery of 2-aminoethylthis compound (2-AEP) in 1959 from sheep rumen protozoa marked the beginning of our understanding of a unique biochemical world built around the carbon-phosphorus bond.[1] Unlike the ubiquitous and relatively labile phosphate ester bond (P-O-C), the C-P bond is exceptionally stable to chemical and enzymatic hydrolysis, a property that nature has exploited for various biological functions.[2]

Naturally occurring phosphonates are found in a wide range of organisms, from bacteria and archaea to fungi, marine invertebrates, and even some plants.[3][4] They are involved in diverse biological processes, including membrane structure, cell signaling, and chemical warfare as antibiotics and herbicides.[3][5][6] The inherent stability and bioactivity of phosphonates have made them attractive targets for drug discovery and agricultural applications.[7][8] This guide delves into the core aspects of natural this compound research, providing quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Natural Sources and Quantitative Occurrence of this compound Compounds

Phosphonates are biosynthesized by a remarkable diversity of organisms across various ecosystems. While bacteria, particularly from the phylum Actinobacteria, are a rich source of bioactive this compound small molecules, these compounds are also integral components of macromolecules in many marine organisms.[2][5][9]

Microbial Producers

Microorganisms are the most prolific producers of structurally diverse this compound natural products.

-

Streptomyces species are renowned for producing a variety of this compound antibiotics, including the clinically important fosfomycin (B1673569) and the herbicidal compound phosphinothricin .[10][11][12]

-

Pseudomonas species are also known producers of fosfomycin, albeit through a different biosynthetic pathway than Streptomyces.

-

Marine Bacteria , such as Prochlorococcus and SAR11, are significant contributors to the marine this compound pool, where phosphonates can constitute a substantial fraction of the dissolved organic phosphorus.[6][13][14] It is estimated that 15% of all bacterioplankton in the surface ocean possess the genes for this compound synthesis.[13][14]

Marine Invertebrates and Other Eukaryotes

Phosphonates are also prevalent in marine invertebrates, often as components of lipids and glycans.

-

Sea Anemones (Anthopleura species) contain significant amounts of 2-AEP and its N-methylated derivatives.[15][16]

-

Ciliates like Tetrahymena incorporate 2-AEP into their membrane phosphonolipids, which can comprise a significant portion of their total phospholipids (B1166683).[17][18] In the cilia of Tetrahymena pyriformis, phosphonolipids can account for approximately 60% of the phospholipids.[17]

Quantitative Data on Natural this compound Occurrence

The following tables summarize the quantitative data on the occurrence of prominent natural this compound compounds.

Table 1: Concentration of 2-Aminoethylthis compound (2-AEP) in Marine Invertebrates

| Organism | Tissue/Fraction | Concentration | Reference |

| Anthopleura elegantissima (Sea Anemone) | Whole organism | Reported as a significant free amino acid | [15] |

| Anthopleura xanthogrammica (Sea Anemone) | Whole organism | N-methyl derivatives of 2-AEP isolated and characterized | [16] |

| Tetrahymena pyriformis (Ciliate) | Cilia membranes | ~60% of total phospholipids are phosphonolipids | [17] |

Table 2: Production Titers of Microbial this compound Antibiotics and Herbicides

| Compound | Producing Organism | Fermentation Titer | Reference |

| Fosfomycin | Streptomyces fradiae | 1.5 - 2.5 g/L | [19] |

| Phosphinothricin Tripeptide | Streptomyces viridochromogenes | Not explicitly quantified in the provided results | [5][11][12][20][21] |

Biosynthesis of this compound Compounds

The biosynthesis of nearly all known natural phosphonates initiates with the isomerization of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy), a reaction catalyzed by the enzyme PEP mutase. This thermodynamically unfavorable step is driven forward by subsequent, essentially irreversible reactions.

The Fosfomycin Biosynthetic Pathway

The antibiotic fosfomycin is produced by different pathways in Streptomyces and Pseudomonas. The pathway in Streptomyces is well-characterized and serves as a good example of this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of natural this compound compounds.

Extraction of Phosphonates from Marine Invertebrates

This protocol is a generalized procedure for the extraction of phosphonates from marine invertebrate tissues, such as those of sea anemones.

-

Tissue Homogenization: Homogenize fresh or frozen tissue (10 g) in 50 mL of a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture using a high-speed blender.

-

Lipid Extraction: Stir the homogenate for 2 hours at room temperature. Filter the mixture through a Büchner funnel with Whatman No. 1 filter paper.

-

Phase Separation: Transfer the filtrate to a separatory funnel. Add 0.2 volumes of 0.9% NaCl solution. Shake vigorously and allow the phases to separate overnight at 4°C.

-

Fraction Collection: Collect the lower chloroform phase (containing lipids) and the upper aqueous methanol phase (containing water-soluble compounds).

-

Acid Hydrolysis (for phosphonolipids): Evaporate the chloroform phase to dryness under a stream of nitrogen. Hydrolyze the lipid residue with 6 M HCl at 110°C for 24 hours in a sealed tube.

-

Sample Preparation for Analysis: After hydrolysis, remove the HCl by rotary evaporation. Dissolve the residue in a known volume of water for subsequent analysis by NMR or LC-MS.

Quantification of Phosphonates by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P-NMR is a powerful tool for the specific detection and quantification of phosphonates due to their distinct chemical shifts compared to phosphate esters.

-

Sample Preparation: Dissolve the dried extract or purified compound in D₂O. Add a known concentration of an internal standard (e.g., methylphosphonic acid) that does not overlap with the signals of interest. Adjust the pH to a standardized value (e.g., 7.4) as this compound chemical shifts can be pH-dependent.

-

NMR Acquisition:

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus-sensitive probe.

-

Pulse Program: Employ a one-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Pulse Width: 30-degree flip angle.

-

Relaxation Delay (d1): 5 times the longest T₁ of the phosphorus nuclei being quantified to ensure full relaxation and accurate integration. This is a critical parameter for quantification.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically several hundred to thousands of scans).

-

Spectral Width: A range that covers both phosphonates and phosphates (e.g., from 50 ppm to -30 ppm).

-

-

-

Data Processing and Quantification:

-

Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

-

Manually phase the spectrum and perform baseline correction.

-

Integrate the signals corresponding to the this compound of interest and the internal standard.

-

Calculate the concentration of the this compound using the following formula: Concentration_sample = (Integral_sample / Integral_standard) * (Concentration_standard / Molar_equivalents_P_sample)

-

Quantification of Fosfomycin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of specific this compound compounds like fosfomycin in complex biological matrices.

-

Sample Preparation (from bacterial culture supernatant):

-

Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Perform a solid-phase extraction (SPE) cleanup if necessary to remove interfering matrix components. A mixed-mode anion exchange cartridge can be effective.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for retaining the highly polar fosfomycin.

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for Fosfomycin:

-

Quantifier: m/z 137.0 -> 79.0

-

Qualifier: m/z 137.0 -> 95.0

-

-

Internal Standard: Use a stable isotope-labeled fosfomycin (e.g., ¹³C₃-fosfomycin) for accurate quantification.

-

-

-

Quantification:

-

Generate a calibration curve using a series of known concentrations of fosfomycin standards prepared in a matrix similar to the samples.

-

Determine the concentration of fosfomycin in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Discovery of Novel Phosphonates through Genome Mining

The increasing availability of microbial genome sequences has revolutionized the discovery of new natural products, including phosphonates. Genome mining involves identifying biosynthetic gene clusters (BGCs) that are predicted to produce novel compounds.

Conclusion and Future Perspectives

The study of natural this compound compounds continues to be a vibrant and promising field of research. Their unique chemical properties and diverse biological activities ensure their continued relevance in the quest for new therapeutic agents and agrochemicals. Advances in genomics and analytical techniques are accelerating the discovery of novel phosphonates and the elucidation of their biosynthetic pathways. Future research will likely focus on understanding the ecological roles of these compounds, exploring the enzymatic machinery responsible for their synthesis for biocatalytic applications, and leveraging this knowledge for the rational design and engineering of new this compound-based drugs and agricultural products. The stable and versatile C-P bond, once considered a biochemical curiosity, is now firmly established as a key player in the chemical language of the natural world.

References

- 1. Biosynthesis of Fosfomycin by Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Widespread known and novel this compound utilization pathways in marine bacteria revealed by functional screening and metagenomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hahana.soest.hawaii.edu [hahana.soest.hawaii.edu]

- 4. A Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Measuring Fosfomycin Concentrations in Human Prostatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphinothricin Tripeptide Synthetases in Streptomyces viridochromogenes Tü494 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound production by marine microbes: Exploring new sources and potential function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrahymena thermophila: analysis of phospholipids and phosphonolipids by high-field 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. shimadzu.com [shimadzu.com]

- 10. Streptomyces fradiae - Wikipedia [en.wikipedia.org]

- 11. Phosphinothricin tripeptide synthetases in Streptomyces viridochromogenes Tü494 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphinothricin-tripeptide synthetases from Streptomyces viridochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. The occurrence of free 2-aminoethylphosphonic acid in the sea anemone, Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isolation and characterization of the N-methyl derivatives of 2-aminoethylphosphonic acid from the sea anemone, Anthopleura xanthogrammica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phosphonolipids: localization in surface membranes of Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. research.manchester.ac.uk [research.manchester.ac.uk]

- 19. benchchem.com [benchchem.com]

- 20. Biosynthetic Gene Cluster of the Herbicide Phosphinothricin Tripeptide from Streptomyces viridochromogenes Tü494 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Theoretical Foundations of Phosphonate Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study the reactivity of phosphonates. Phosphonates, as isosteres of phosphates, are of significant interest in medicinal chemistry and drug development due to their enhanced stability and ability to mimic biological phosphates. Understanding their reactivity at a molecular level is crucial for the rational design of novel therapeutics, including enzyme inhibitors and prodrugs. This document delves into the reaction mechanisms, enzyme inhibition, and quantitative structure-activity relationships (QSAR) of phosphonates, supported by quantitative data, detailed methodologies, and visual representations of key processes.

Reaction Mechanisms of Phosphonates: A Computational Perspective

The reactivity of phosphonates is fundamentally governed by the nature of the phosphorus center and its substituents. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of key phosphonate reactions, such as hydrolysis and the Michaelis-Arbuzov reaction.

Hydrolysis of this compound Esters

The hydrolysis of this compound esters is a critical process, influencing their stability and, in the case of prodrugs, their activation. This reaction can proceed through different mechanisms, primarily associative (ANDN) and dissociative (DN+AN), depending on the reaction conditions and the structure of the this compound.[1]

Theoretical studies, often employing DFT calculations, have been pivotal in mapping the potential energy surfaces of these reactions and determining the activation energies for competing pathways. For instance, calculations can predict whether the reaction will proceed through a pentavalent intermediate (associative mechanism) or a metaphosphate-like transition state (dissociative mechanism).

Computational Protocol for Studying this compound Hydrolysis:

-

Model System Setup: A model this compound ester and the attacking nucleophile (e.g., a water molecule or a hydroxide (B78521) ion) are defined. The system is typically placed in a solvent environment, often modeled using implicit (e.g., Polarizable Continuum Model - PCM) or explicit solvent models.

-

Geometry Optimization: The geometries of the reactants, transition states, intermediates, and products are optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Transition State Search: A transition state search algorithm (e.g., Berny algorithm) is used to locate the saddle point on the potential energy surface corresponding to the transition state of the reaction.

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the located transition state connects the reactants and products (or intermediates) on the reaction pathway.

-

Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate reaction and activation energies.

Table 1: Calculated Activation and Reaction Energies for this compound Reactions

| Reaction | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |

| Hydrolysis of Methylthis compound Dianion | DFT (B3LYP/6-311++G(2d,2p)) | ~35 (dissociative) | - | [2] |

| Reaction of Diethyl trichloro-methyl this compound with Diphenyl methyl phosphinite | DFT (B3LYP/6-311G(d,p)) | See energy profile in reference | See energy profile in reference | [3] |

| Hydrolysis of p-Nitrophenyl Phosphate (B84403) (pNPP) | DFT | ~25-30 | - | [1] |

Note: The values in this table are approximate and are intended to be illustrative. For precise values, please refer to the cited literature.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of this compound synthesis. Computational studies have shed light on the reaction mechanism, confirming the intermediacy of a phosphonium (B103445) salt and elucidating the factors that influence the reaction rate and yield.[4]

Phosphonates as Enzyme Inhibitors

The structural similarity of phosphonates to the transition states of phosphate hydrolysis makes them potent inhibitors of a wide range of enzymes, including proteases, kinases, and synthases.[5] Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding the binding modes of this compound inhibitors and for guiding the design of more potent and selective compounds.

Molecular Docking and MD Simulations

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into the key interactions that stabilize the enzyme-inhibitor complex. MD simulations, on the other hand, provide a dynamic view of the binding process and can be used to assess the stability of the complex over time.

General Protocol for Molecular Docking of this compound Inhibitors:

-

Preparation of the Receptor: The 3D structure of the target enzyme is obtained from the Protein Data Bank (PDB) or generated via homology modeling. Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

-

Preparation of the Ligand: The 3D structure of the this compound inhibitor is generated and its geometry is optimized using a suitable method (e.g., molecular mechanics or quantum mechanics).

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the ligand into the active site of the receptor. The program explores different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the enzyme.

Table 2: Inhibition Data for Selected this compound Enzyme Inhibitors

| Inhibitor | Target Enzyme | IC50 / Ki | Reference |

| Bicyclic this compound (diastereoisomer) | Human Acetylcholinesterase | 3 µM (IC50) | [3] |

| Compound 27 | PI3K | See reference for details | [6] |

| Compound 17p | PI3Kα | 31.8 ± 4.1 nM (IC50) | [7] |

| NVP-BHG712 | EphA2 | 17 nM (IC50) | [8] |

| NVP-BHG712 | EphB4 | 20 nM (IC50) | [8] |

The PI3K/Akt Signaling Pathway: A Key Target for this compound Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[9] This pathway has emerged as a major target for the development of novel anticancer drugs, and this compound-based inhibitors are being explored for their potential to target key kinases in this cascade.[10]

References

- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of novel bivalent PI3K inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-Specific Competitive Kinase Inhibitor Target Profiling Using this compound Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

Exploring the Bioisosterism of Phosphonates and Phosphates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of bioisosterism as applied to phosphonates and phosphates, two crucial moieties in biological systems and drug design. We will delve into their comparative physicochemical properties, the biological implications of their structural differences, and their applications in creating more stable and effective therapeutic agents. This guide also provides a summary of quantitative data, details of experimental protocols, and visualizations of relevant biological pathways to offer a comprehensive resource for professionals in the field.

Introduction to Bioisosterism

Bioisosterism is a fundamental concept in medicinal chemistry that involves the substitution of a functional group in a biologically active molecule with another group that has similar physical or chemical properties, with the goal of creating a new compound that retains or has improved biological activity.[1] This strategy is widely used to modulate properties such as potency, selectivity, metabolic stability, and bioavailability.[1]

Phosphates are ubiquitous in biology, playing critical roles in energy transfer (ATP), genetic information (DNA/RNA), and cellular signaling through protein phosphorylation.[2] However, the inherent instability of the phosphate (B84403) ester bond to hydrolysis by enzymes like phosphatases poses a significant challenge in drug development.[3][4] This has led to the exploration of phosphonates as stable bioisosteres for phosphates.[5][6]

Physicochemical and Structural Comparison of Phosphonates and Phosphates

The key difference between a phosphate and a phosphonate lies in the substitution of a P-O bond in a phosphate with a more stable P-C bond in a this compound.[7][8] This seemingly small change has significant implications for the molecule's properties.

| Property | Phosphate (R-O-PO(OH)₂) | This compound (R-CH₂-PO(OH)₂) | Significance in Drug Design |

| Bond Type | P-O-C (ester) | P-C (covalent) | The P-C bond is significantly more resistant to chemical and enzymatic hydrolysis, increasing metabolic stability.[3][9] |

| pKa | pKa₁ ≈ 1.5, pKa₂ ≈ 6.3 | pKa₁ ≈ 2.3, pKa₂ ≈ 7.5 | The difference in acidity can affect binding to target enzymes and overall charge at physiological pH.[2][10] |

| Geometry | Tetrahedral | Tetrahedral | The similar geometry allows phosphonates to act as structural mimics of phosphates in enzyme active sites.[5][7] |

| Charge | Typically dianionic at physiological pH | Typically monoanionic to dianionic at physiological pH | The charge state influences membrane permeability and interaction with biological targets.[1] |

Table 1: Comparative properties of phosphates and phosphonates.

The introduction of fluorine atoms on the α-methylene group of a this compound can further modulate its electronic properties, lowering the pKa to more closely mimic that of a phosphate.[9]

Biological Implications and Applications in Drug Design

The enhanced stability of phosphonates makes them excellent candidates for developing enzyme inhibitors that mimic natural phosphate-containing substrates.[6][9] This strategy has been successfully applied in various therapeutic areas.

A prime example of a this compound bioisostere in clinical use is Tenofovir , an antiviral drug used to treat HIV and hepatitis B.[5] Tenofovir is a nucleotide this compound analog of adenosine (B11128) monophosphate. Its this compound group makes it resistant to hydrolysis, allowing it to act as a chain terminator for viral reverse transcriptase.

Phosphonates are effective mimics of the tetrahedral transition states of reactions catalyzed by enzymes such as peptidases and lipases.[9] They can act as potent competitive inhibitors. For example, bisphosphonates like alendronic acid are used to treat osteoporosis by inhibiting farnesyl diphosphate (B83284) synthase in bone metabolism, mimicking pyrophosphate.[2]

Kinases and phosphatases are key regulators of cell signaling, and their dysregulation is often implicated in diseases like cancer.[11][12] Phosphonates can be designed to interact with the active sites of these enzymes, acting as either inhibitors or probes to study their function.[9]

Quantitative Data on this compound Bioisosteres

The following table summarizes the inhibitory activity of selected this compound analogs compared to their phosphate counterparts.

| Enzyme | Phosphate Substrate/Ligand | This compound Analog | IC₅₀ / Kᵢ (Phosphate) | IC₅₀ / Kᵢ (this compound) | Reference |

| HIV-1 Reverse Transcriptase | dATP | Tenofovir Diphosphate | - | Kᵢ = 0.02 µM | [5] |

| Farnesyl Diphosphate Synthase | Pyrophosphate | Alendronate | - | IC₅₀ ≈ 70 nM | [2] |

| Acetylcholinesterase | Acetylcholine | Cyclophostin Analog | - | IC₅₀ = 3 µM | [13] |

Table 2: Inhibitory activities of selected this compound analogs.

Experimental Protocols

A common method for synthesizing this compound esters is the Michaelis-Arbuzov reaction .[14]

-

Protocol:

-

A trialkyl phosphite (B83602) is reacted with an alkyl halide.

-

The reaction proceeds via an Sɴ2 mechanism, where the phosphorus atom of the phosphite acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.

-

The resulting intermediate undergoes dealkylation to form the dialkyl this compound ester.

-

A milder, one-flask protocol for converting a benzylic alcohol directly to a diethyl benzylthis compound ester has also been developed using zinc iodide as a mediator.[15]

Enzyme activity and inhibition can be quantified using various assay formats.[16]

-

Colorimetric Endpoint Assay (e.g., Malachite Green Assay): [17]

-

The enzyme reaction is allowed to proceed for a set time, generating inorganic phosphate.

-

A dye-containing stop reagent (e.g., malachite green) is added.

-

The dye forms a complex with the inorganic phosphate, resulting in a color change that can be measured spectrophotometrically.[17]

-

-

Coupled Enzyme Assay: [18]

-

The product of the primary enzyme reaction is used as a substrate for a second "coupling" enzyme.

-

The activity of the coupling enzyme is monitored, often through a change in absorbance or fluorescence, which is proportional to the activity of the primary enzyme.

-

Visualization of Key Pathways and Workflows

The following diagram illustrates a generic kinase signaling cascade, a fundamental process in cellular communication that is often targeted by this compound-based drugs.

A generic kinase signaling cascade initiated by an external signal.

This diagram outlines a typical workflow for assessing the inhibitory potential of a this compound compound against a target enzyme.

Workflow for determining the IC50 of a this compound inhibitor.

The following diagram illustrates the logical relationship and rationale behind replacing a phosphate with a this compound in drug design.

The rationale for this compound bioisosteric replacement of phosphates.

Conclusion

The bioisosteric replacement of phosphates with phosphonates is a well-established and powerful strategy in modern drug discovery.[19] By leveraging the increased stability of the P-C bond, researchers can design therapeutic agents with improved pharmacokinetic profiles while maintaining or enhancing their desired biological activity.[10] This guide has provided a comprehensive overview of the key principles, data, and methodologies that underpin this important area of medicinal chemistry.

References

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphate Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. This compound Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. frontiersin.org [frontiersin.org]

- 7. clearsolutionsusa.com [clearsolutionsusa.com]

- 8. tutorchase.com [tutorchase.com]

- 9. researchgate.net [researchgate.net]

- 10. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Targeting Phosphatases and Kinases: How to Checkmate Cancer [frontiersin.org]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Synthesis and Kinetic Analysis of Some this compound Analogs of Cyclophostin as Inhibitors of Human Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Research Portal [iro.uiowa.edu]

- 16. assayquant.com [assayquant.com]

- 17. m.youtube.com [m.youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The use of phosphate bioisosteres in medicinal chemistry and chemical biology - MedChemComm (RSC Publishing) [pubs.rsc.org]

Phosphonate Compounds in Early Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonate compounds, characterized by a stable carbon-phosphorus (C-P) bond, have emerged as a versatile and highly valuable class of molecules in the landscape of early drug discovery. Their unique physicochemical properties, particularly their ability to act as bioisosteres of natural phosphates, have positioned them as critical pharmacophores in the development of therapeutics for a wide range of diseases, including viral infections, bone disorders, and cancer. This in-depth technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations for researchers and scientists engaged in the discovery and development of this compound-based drugs.

Phosphonates serve as non-hydrolyzable mimics of phosphate (B84403) esters, rendering them resistant to enzymatic cleavage by phosphatases.[1][2] This inherent stability is a key advantage in drug design, allowing for the development of potent and selective enzyme inhibitors.[3] However, the dianionic nature of the this compound group at physiological pH often leads to poor membrane permeability and low oral bioavailability, presenting a significant challenge in drug development.[1][4] To address this, various prodrug strategies have been successfully employed to mask the negative charges, thereby enhancing intestinal absorption and cellular uptake.[5]

This guide will delve into the quantitative aspects of this compound drug efficacy, provide detailed experimental protocols for their evaluation, and visualize key signaling pathways and workflows to facilitate a deeper understanding of their role in medicinal chemistry.

Data Presentation: Quantitative Analysis of this compound Compounds

The following tables summarize key quantitative data for various this compound compounds, providing a comparative overview of their inhibitory potency and pharmacokinetic properties.

Table 1: Inhibitory Potency (IC50) of this compound Compounds against Various Enzymes

| Compound Class | Compound | Target Enzyme | IC50 Value | Reference(s) |

| Bisphosphonates | Zoledronate | Farnesyl Pyrophosphate Synthase (FPPS) | 4.1 nM (final) | [6] |

| Risedronate | Farnesyl Pyrophosphate Synthase (FPPS) | 5.7 nM (final) | [6] | |

| Ibandronate | Farnesyl Pyrophosphate Synthase (FPPS) | 25 nM (final) | [6] | |

| Alendronate | Farnesyl Pyrophosphate Synthase (FPPS) | 260 nM (final) | [6] | |

| Acyclic Nucleoside Phosphonates | T-α-CNP | HIV-1 Reverse Transcriptase | Nanomolar range | [7] |

| G-α-CNP | Herpetic DNA Polymerases | Low micromolar range | [7] | |

| HDP-CDV | Polyomavirus Large T Antigen (ssDNA binding) | 17.4 ± 1.02 µM | [8] | |

| HDP-CDV | Polyomavirus Large T Antigen (dsDNA binding) | 22.1 ± 1.04 µM | [8] | |

| Protein Tyrosine Phosphatase Inhibitors | (Naphth-2-yl) difluoromethylphosphonic acid | Protein Tyrosine Phosphatase 1B (PTP-1B) | 40-50 µM | [2][9] |

| (Napthy-1-yl) difluoromethylphosphonic acid | Protein Tyrosine Phosphatase 1B (PTP-1B) | 40-50 µM | [2][9] | |

| Matrix Metalloproteinase Inhibitors | Fluorinated biphenyl (B1667301) sulfonamide analogs | Matrix Metalloproteinases (MMPs) | Nanomolar range | [10] |

| Antimalarial | Dehydrofosmidomycin | E. coli 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) | Slightly lower than fosmidomycin | [11] |

| Reverse analog of Fosmidomycin (3) | E. coli DXR | 0.17 µM | [12] | |

| Reverse analog of FR900098 (4) | E. coli DXR | 0.05 µM | [12] | |

| HIV Protease Inhibitors | PD4 (P1' isobutyl, P2' 1,3-benzodioxole) | HIV-1 Protease | EC50 = 5.67 nM (antiviral activity) | [13] |

| GS-8374 | HIV-1 Protease | EC50 = 11.8 nM (antiviral activity) | [13] |

Table 2: Pharmacokinetic Parameters of this compound Prodrugs

| Parent Drug | Prodrug Moiety | Prodrug Name | Improvement in Oral Bioavailability/Exposure | Animal Model | Reference(s) |

| 2-(Phosphonomethyl) pentanedioic acid (2-PMPA) | Tetra-(methyl-2-oxo-1,3-dioxol-4-yl) methyl (ODOL) | tetra-ODOL-2-PMPA | 44–80 fold greater | Not specified | [6] |

| (S)-HPMPA | Tyrosine alkylamide esters | - | 8-10x higher than parent (39% vs. <5%) | Mice | [6] |

| 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA) | Di-pivaloyloxymethyl (POM) | Adefovir dipivoxil | >2-fold higher than free acid | Rats | [1] |

| Glutamate carboxypeptidase II inhibitor | Isopropoxycarbonyloxymethyl (POC) | - | >20-fold increase in total exposure | Not specified | [1] |

| Tenofovir (B777) | |||||

| Tenofovir | Isopropoxycarbonyloxymethyl (POC) | Tenofovir Disoproxil Fumarate (B1241708) (TDF) | - | Humans | [14][15] |

| Tenofovir | Alafenamide | Tenofovir Alafenamide (TAF) | 91% lower plasma tenofovir exposure, 6.5-fold higher intracellular TFV-DP vs. TDF | Humans | [14][15] |

| Fosmidomycin | |||||

| Fosmidomycin | Bis(pivaloyloxymethyl) (POM) | α,β-unsaturated bis(POM) analog | Potent in vivo activity against P. falciparum | Not specified | [1] |

| Fosmidomycin | - | Fosmidomycin | ~20-40% gastrointestinal absorption | Humans | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of this compound compounds.

Enzyme Inhibition Assay: Determination of IC50 for Farnesyl Pyrophosphate Synthase (FPPS) Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound compound against FPPS.

Materials and Reagents:

-

Recombinant human FPPS

-

Substrates: Isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP)

-

Test this compound compounds

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

Detection reagent (e.g., Malachite Green for phosphate detection)

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test this compound compound in the assay buffer.

-

In a 96-well plate, add the recombinant FPPS enzyme to each well.

-

Add the diluted test compounds to the respective wells. Include a control group with buffer only (no inhibitor).

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding a mixture of the substrates, IPP and GPP.

-

Incubate the reaction for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution.

-

Add the Malachite Green reagent to detect the amount of inorganic pyrophosphate (PPi) released during the reaction.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[6]

Cell-Based Assay: In Vitro Osteoclast Bone Resorption Assay

Objective: To assess the ability of a this compound compound to inhibit osteoclast-mediated bone resorption.

Materials and Reagents:

-

Osteoclast precursor cells (e.g., RAW264.7 cells or bone marrow macrophages)

-

Receptor activator of nuclear factor kappa-B ligand (RANKL) and macrophage colony-stimulating factor (M-CSF) for osteoclast differentiation

-

Bone-mimicking substrates (e.g., dentine slices or calcium phosphate-coated plates)

-

Cell culture medium (e.g., α-MEM with FBS)

-

Test this compound compounds

-

Tartrate-resistant acid phosphatase (TRAP) staining kit

-

Toluidine blue stain

Procedure:

-

Seed osteoclast precursor cells onto the bone-mimicking substrates in a multi-well plate.

-

Induce osteoclast differentiation by treating the cells with RANKL and M-CSF for several days.

-

Once mature, multinucleated osteoclasts are formed, treat the cells with various concentrations of the test this compound compound. Include a vehicle control.

-

Culture the cells for an additional period (e.g., 48-72 hours) to allow for bone resorption.

-

Remove the cells from the substrates.

-

Stain the substrates with toluidine blue to visualize the resorption pits.

-

Quantify the resorbed area using image analysis software.

-

In parallel wells, perform TRAP staining to confirm the presence of osteoclasts and assess cell viability.

-

Calculate the percentage of inhibition of bone resorption for each concentration of the test compound relative to the control.

Analytical Method: Quantification of Phosphonates in Plasma by HPLC-MS/MS

Objective: To quantify the concentration of a this compound drug in plasma samples.

Materials and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

-

Appropriate HPLC column (e.g., HILIC or ion-pair reversed-phase)

-

Mobile phases (e.g., acetonitrile (B52724) and aqueous buffer with a volatile ion-pairing agent like N,N-dimethylhexylamine)

-

Internal standard (a stable isotope-labeled version of the analyte is preferred)

-

Plasma samples

-

Protein precipitation solvent (e.g., acetonitrile)

-

Syringe filters

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a known volume of plasma, add the internal standard.

-

Precipitate the plasma proteins by adding a sufficient volume of cold acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant and filter it through a syringe filter.

-

-

HPLC-MS/MS Analysis:

-

Inject a specific volume of the prepared sample onto the HPLC system.

-

Separate the analyte from other plasma components using a suitable chromatographic gradient.

-

Introduce the eluent into the mass spectrometer.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the parent and product ions of the analyte and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve by analyzing a series of standards with known concentrations of the this compound drug.

-

Determine the concentration of the this compound in the plasma samples by interpolating their peak area ratios (analyte/internal standard) on the calibration curve.[17]

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to this compound drug discovery.

Signaling Pathway Diagrams

Caption: Inhibition of the Mevalonate Pathway by Nitrogen-containing Bisphosphonates.

Caption: Inhibition of PTP1B Signaling by this compound Compounds.

Experimental Workflow Diagram

Caption: Workflow for the Evaluation of this compound Prodrugs.

Conclusion

This compound compounds represent a cornerstone in modern medicinal chemistry, offering a robust platform for the design of potent and selective therapeutics. Their inherent stability as phosphate mimics, coupled with the successful implementation of prodrug strategies to overcome pharmacokinetic limitations, has led to the development of numerous clinically important drugs. This technical guide has provided a comprehensive overview of the quantitative aspects, experimental methodologies, and key signaling pathways associated with this compound drug discovery. By leveraging the data, protocols, and visualizations presented herein, researchers and drug development professionals can more effectively navigate the challenges and capitalize on the opportunities presented by this remarkable class of molecules, ultimately accelerating the discovery of novel and life-saving medicines.

References

- 1. This compound prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fosmidomycin, a Novel Chemotherapeutic Agent for Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Frontiers | Phosphonates and this compound Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 7. Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkoxylalkyl Esters of Nucleotide Analogs Inhibit Polyomavirus DNA Replication and Large T Antigen Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibitors of protein-tyrosine and serine/threonine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorinated matrix metalloproteinases inhibitors--Phosphonate based potential probes for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fosmidomycin Biosynthesis Diverges from Related this compound Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities [mdpi.com]

- 13. HIV-1 Protease Inhibitors with a P1 this compound Modification Maintain Potency against Drug-Resistant Variants by Increased Interactions with Flap Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic evaluation of fosmidomycin, a new phosphonic acid antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. response.epa.gov [response.epa.gov]

fundamental coordination chemistry of phosphonate ligands

An In-depth Technical Guide to the Fundamental Coordination Chemistry of Phosphonate Ligands

Audience: Researchers, scientists, and drug development professionals.

Executive Summary